Strontium ranelate is a compound comprising two atoms of stable, non-radioactive strontium bound to an organic moiety called ranelic acid. [] Ranelic acid serves as a carrier, enhancing palatability, while strontium is the biologically active component concerning its effects on the skeleton. [] Strontium is naturally present in trace amounts within bone tissue, approximately 100 µg per gram of bone. [] Therefore, administration of strontium ranelate essentially increases the availability of strontium for incorporation into bone. []
One method for synthesizing strontium ranelate involves reacting ranelate ester (II) with an aqueous solution of an inorganic base in an organic solvent. This reaction is catalyzed by a quaternary ammonium salt. Subsequent steps include decolorization, pH adjustment to a specific range, and the addition of strontium chloride to yield strontium ranelate or its hydrate. []
Stimulation of Bone Formation: Strontium ranelate promotes the synthesis of collagen and non-collagenic proteins by mature osteoblasts. [, ] It also enhances the replication of pre-osteoblastic cells, further contributing to bone formation. [, ] Studies have shown that strontium ranelate can activate the calcium-sensing receptor (CaR), leading to the phosphorylation of extracellular signal-regulated kinase (ERK) in osteoblasts. [] This signaling cascade ultimately results in increased expression of osteogenic markers like osteocalcin and bone morphogenetic protein-2, promoting osteoblast differentiation and mineralization. []
Suppression of Bone Resorption: Strontium ranelate inhibits bone resorption by directly acting on osteoclasts. In vitro studies demonstrate a dose-dependent inhibition of bone resorption by isolated rat osteoclasts when pre-incubated with strontium ranelate. [] Further, strontium ranelate hinders the differentiation of pre-osteoclasts, reducing their numbers. [, ] Research suggests that this inhibition might be linked to an increase in the expression of osteoprotegerin (OPG) and a decrease in RANK ligand expression by osteoblasts. []
Osteoporosis Research: Strontium ranelate has been extensively studied for its effects on bone metabolism and its potential in treating osteoporosis. Research suggests that strontium ranelate's dual action on bone formation and resorption may contribute to improved bone microarchitecture. Studies utilizing micro-CT analysis of bone biopsies from strontium ranelate-treated patients revealed increased trabecular number, decreased trabecular separation, lower structure model index, and increased cortical thickness compared to controls. [] These findings indicate a shift towards a more robust bone structure, potentially reducing fracture risk.
Periodontal Disease Models: Studies exploring strontium ranelate's effects on periodontal disease models in rats have shown promising results. Strontium ranelate administration demonstrated a reduction in alveolar bone resorption in a diabetic rat model of periodontitis. [] This protective effect was linked to the upregulation of miR-21 expression and activation of the JAK2/STAT3 signaling pathway, suggesting a potential therapeutic avenue for periodontal disease management. [] Further studies have indicated that strontium ranelate can prevent ligature-induced bone resorption in rat models of periodontitis, possibly by upregulating heme oxygenase-1 (HO-1) expression in gingival tissues. []
Osteoarthritis Research: Although not its primary application, some studies suggest that strontium ranelate might impact cartilage degradation, particularly in the context of osteoarthritis. Analysis of a cartilage degradation marker (CTX-II) in postmenopausal women with osteoporosis indicated that strontium ranelate led to a significant decrease in CTX-II levels over 12 months, regardless of osteoarthritis status. [] These findings suggest potential chondroprotective effects, particularly in the early stages of osteoarthritis, warranting further investigation. []
Glucocorticoid-Induced Osteoporosis Model: In a rat model of glucocorticoid-induced osteoporosis, strontium ranelate demonstrated both preventive and therapeutic effects. [, ] Administration of strontium ranelate improved bone mineral density, enhanced bone mass, and improved bone structure in the rat femurs. [] These findings suggest a potential role for strontium ranelate in mitigating the detrimental effects of glucocorticoids on bone health.
Implant Osseointegration Research: Studies have investigated the impact of strontium ranelate on implant osseointegration in osteoporotic rat models. Results indicate that strontium ranelate may counteract the negative effects of osteoporosis on implant osseointegration. [] Treatment with strontium ranelate led to increased bone mineral density, implant bone contact rate, and new bone volume around implants in ovariectomized rats. [] These findings suggest that strontium ranelate might enhance implant success rates in individuals with osteoporosis.
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: